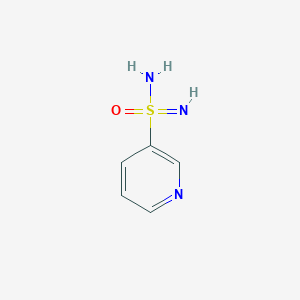
Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound known for its potential applications in medicinal chemistry and biochemical research. With a structure incorporating a thiadiazole ring, an isoxazole moiety, and a benzyl ester group, it provides a rich field for exploring novel chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate often involves multi-step organic reactions. Key steps might include:
The formation of the 1,3,4-thiadiazole core, typically through cyclization reactions involving thiosemicarbazide derivatives.
Functionalization of the thiadiazole core to introduce the isoxazole moiety, usually via cycloaddition reactions.
Esterification reactions to attach the benzyl ester group, requiring conditions that favor the formation of stable ester linkages.
Industrial Production Methods: Industrial-scale production might employ streamlined processes for efficiency, such as continuous flow reactions, optimized for high yield and purity. Catalysts and automated systems are likely utilized to maintain reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: : Potentially converting thiadiazole sulfur to sulfoxides or sulfones.
Reduction: : Reductive cleavage of ester groups or nitro groups if present.
Substitution: : Nucleophilic aromatic substitutions on the benzyl ring or heterocyclic moieties.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products: Reactions typically yield sulfoxides/sulfones (oxidation), alcohols or amines (reduction), and various substituted derivatives (substitution).
Applications De Recherche Scientifique
This compound's structure and reactivity allow for diverse applications in scientific research:
Chemistry: : Used to study organic reaction mechanisms and synthesize new heterocyclic compounds.
Biology: : Investigated for its interactions with enzymes and proteins due to its unique functional groups.
Medicine: : Potential to develop new drugs targeting bacterial or fungal pathogens.
Industry: : Employed in materials science for creating novel polymers or coatings with specific properties.
Mécanisme D'action
Mechanism: Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate likely exerts its effects by interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the functional groups involved.
Pathways: Might modulate biochemical pathways related to cell metabolism, signaling, or gene expression.
Comparaison Avec Des Composés Similaires
Comparison: Compared to other thiadiazole or isoxazole derivatives, this compound stands out due to its unique combination of functional groups, which may enhance its reactivity and specificity in biological systems.
Similar Compounds: Include other thiadiazole derivatives like 2-amino-1,3,4-thiadiazole and isoxazole derivatives such as 3,5-dimethylisoxazole.
Uniqueness: Its benzyl ester group and the cyclopropyl ring add steric and electronic diversity, potentially leading to unique interaction profiles and applications.
Propriétés
IUPAC Name |
benzyl 2-[[5-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c23-15(25-9-11-4-2-1-3-5-11)10-27-18-21-20-17(28-18)19-16(24)13-8-14(26-22-13)12-6-7-12/h1-5,8,12H,6-7,9-10H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSONBUTZGVXMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)
![2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B2961911.png)
![4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B2961912.png)

![2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene](/img/structure/B2961914.png)

![2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2961918.png)
![5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide](/img/structure/B2961919.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2961922.png)

![1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2961924.png)


